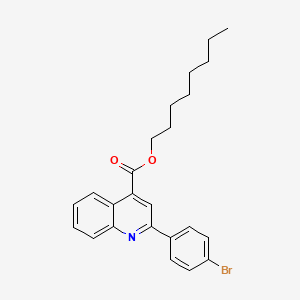
Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2-Naphtyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d'éthyle est un composé organique complexe qui présente une structure unique combinant des groupes naphtoyle, pyridinyle et indolizinecarboxylate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-Naphtyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapesLes réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au palladium pour les réactions de couplage et divers solvants organiques pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour assurer un rendement et une pureté élevés. Les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2-Naphtyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 3-(2-Naphtyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine : Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(2-Naphtyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les voies biologiques. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2-Naphtyl)-2-(2-pyridinyl)acrylonitrile : Partage les groupes naphtoyle et pyridinyle mais diffère dans la structure de base.
2-(2′-Naphtyl)pyridine : Similaire en ce qu'il possède les groupes naphtoyle et pyridinyle mais il manque la partie indolizinecarboxylate.
Unicité
Le 3-(2-Naphtyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d'éthyle est unique en raison de sa combinaison de groupes fonctionnels et du noyau indolizinecarboxylate
Propriétés
Numéro CAS |
618070-14-7 |
|---|---|
Formule moléculaire |
C27H20N2O3 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
ethyl 3-(naphthalene-2-carbonyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C27H20N2O3/c1-2-32-27(31)21-17-25(26(30)20-14-13-18-8-3-4-9-19(18)16-20)29-23(21)11-7-12-24(29)22-10-5-6-15-28-22/h3-17H,2H2,1H3 |
Clé InChI |
AHHNYAXKJXNKOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)
![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)




![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
